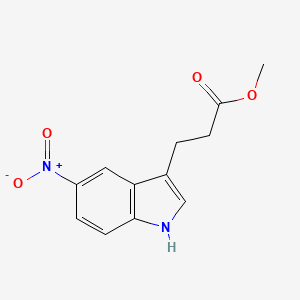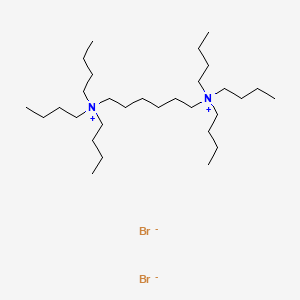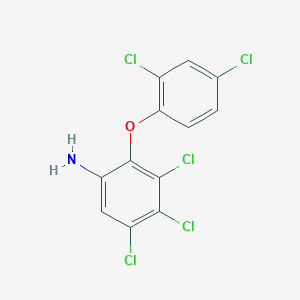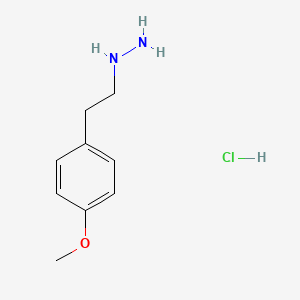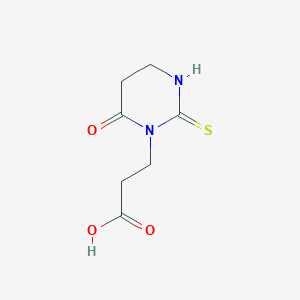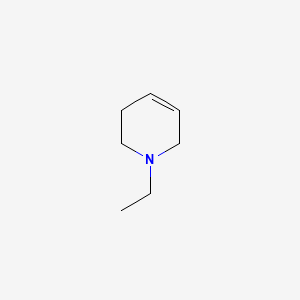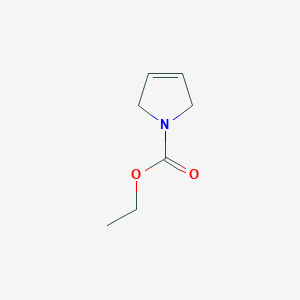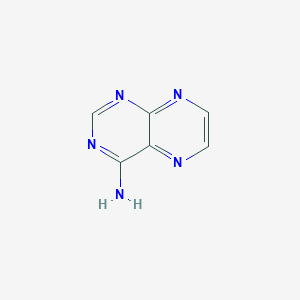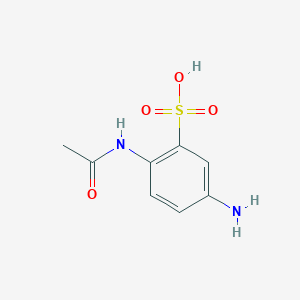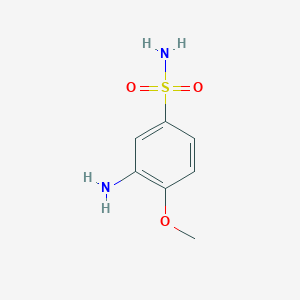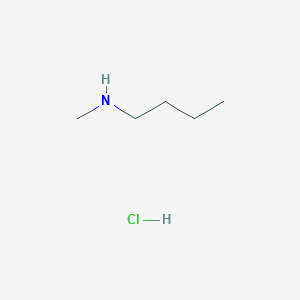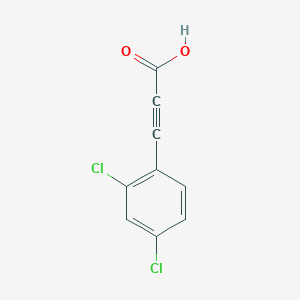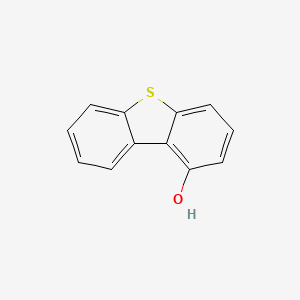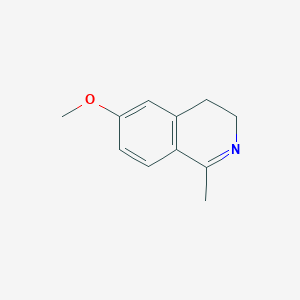
6-Methoxy-1-methyl-3,4-dihydroisoquinoline
概要
説明
6-Methoxy-1-methyl-3,4-dihydroisoquinoline is a chemical compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by a methoxy group at the 6th position and a methyl group at the 1st position on the dihydroisoquinoline ring
準備方法
The synthesis of 6-Methoxy-1-methyl-3,4-dihydroisoquinoline can be achieved through several routes. One common method involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield. Another method involves the synthesis from eugenol methyl ether through a series of steps including addition, hydrolysis, Ritter reaction, and cyclization .
化学反応の分析
6-Methoxy-1-methyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Reduction: It can be reduced using catalytic hydrogenation methods to produce tetrahydroisoquinoline derivatives.
Substitution: The methoxy group can be substituted under specific conditions to introduce other functional groups.
Common reagents used in these reactions include methyl bromoacetate for alkylation, acetonitrile as a solvent, and sulfuric acid for cyclization . The major products formed from these reactions are various substituted isoquinoline derivatives.
科学的研究の応用
6-Methoxy-1-methyl-3,4-dihydroisoquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold in the design of pharmacologically active compounds, including those with anti-nausea, antidiabetic, and antiallergy activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of new synthetic methodologies.
Biological Studies: It is studied for its potential effects on various biological targets, including neurotransmitter receptors and enzymes.
作用機序
The mechanism of action of 6-Methoxy-1-methyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. For instance, it can act as a positive allosteric modulator of glucagon-like peptide-1 (GLP-1) receptors and glucose-dependent insulinotropic polypeptide (GIP) receptors . This modulation facilitates the interaction of ligands with their receptors, enhancing their biological effects. The compound’s electrophilic character can also increase its reactivity, facilitating hydrogen migration and intermolecular hydride transfer .
類似化合物との比較
6-Methoxy-1-methyl-3,4-dihydroisoquinoline can be compared with other isoquinoline derivatives, such as:
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: This compound has similar structural features but with an additional methoxy group at the 7th position.
1-Benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline: This derivative includes a benzyl group at the 1st position, which can influence its pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct biological activities and synthetic utility.
特性
IUPAC Name |
6-methoxy-1-methyl-3,4-dihydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-11-4-3-10(13-2)7-9(11)5-6-12-8/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRBATAVUCSTRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=C1C=CC(=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90551314 | |
| Record name | 6-Methoxy-1-methyl-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90551314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70241-06-4 | |
| Record name | 6-Methoxy-1-methyl-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90551314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

